molecular formula C12H14ClN3O2 B14379483 N-(2-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide CAS No. 89645-61-4

N-(2-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide

Cat. No.: B14379483
CAS No.: 89645-61-4
M. Wt: 267.71 g/mol
InChI Key: IAWPWFPLQKETRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a dimethyl group, and an oxoimidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide typically involves the reaction of 2-chlorophenyl isocyanate with 3,5-dimethyl-2-oxoimidazolidine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide is unique due to its specific structural features, such as the presence of both a chlorophenyl group and an oxoimidazolidine ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

CAS No.

89645-61-4

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

N-(2-chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide

InChI

InChI=1S/C12H14ClN3O2/c1-8-7-15(2)12(18)16(8)11(17)14-10-6-4-3-5-9(10)13/h3-6,8H,7H2,1-2H3,(H,14,17)

InChI Key

IAWPWFPLQKETRN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)N1C(=O)NC2=CC=CC=C2Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.